N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide
Description
The compound N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide features a hybrid heterocyclic scaffold combining a quinoline core, a sulfonamide group, and a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. The quinoline-sulfonamide component is frequently associated with kinase inhibition or antimicrobial activity, as seen in related compounds .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-8-12(20-24-10)16-19-14(25-21-16)9-18-26(22,23)13-6-2-4-11-5-3-7-17-15(11)13/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONJLCYERNVGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the 4-hppd enzyme. This enzyme plays a crucial role in the biosynthesis of tocopherols and plastoquinone, which are essential for plant growth and photosynthesis.
Mode of Action
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide likely interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Biological Activity
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a quinoline sulfonamide structure combined with an oxadiazole and oxazole moiety, which contributes to its pharmacological potential. Recent studies have highlighted its capabilities in various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O4S. The structure combines multiple heterocyclic rings that enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 382.43 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Recent research has demonstrated that compounds containing oxadiazole and oxazole derivatives exhibit a wide range of biological activities. Specifically:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives with oxadiazole rings have been reported to inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Potential : The compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated selective cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cells . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit key inflammatory pathways. It has shown potential in reducing pro-inflammatory cytokines in cell culture models, suggesting its application in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .
- Cell Signaling Modulation : The compound may affect signaling pathways involved in apoptosis and cell proliferation through interactions with specific receptors or transcription factors.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antimicrobial Activity : A derivative of the oxadiazole class was tested against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.21 μM .
- Cytotoxicity Assessment : In a study assessing cell viability using MTT assays on various cancer cell lines, it was found that certain derivatives exhibited IC50 values below 20 µM, indicating potent anticancer properties .
Scientific Research Applications
Synthesis and Chemical Properties
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide can be synthesized through multi-step organic reactions involving quinoline derivatives and oxadiazol moieties. The compound's structure includes a quinoline backbone substituted with a sulfonamide group and an oxadiazol ring. The synthesis typically involves:
- Formation of the Oxadiazol Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Quinoline Sulfonamide Formation : The sulfonamide group is introduced to the quinoline nucleus via sulfonation reactions.
The molecular formula for this compound is , with a molecular weight of approximately 342.36 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline-based sulfonamides, including this compound. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Commonly used cell lines include MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and U87-MG (glioblastoma).
In vitro studies demonstrated that these compounds can inhibit tumor cell growth effectively at specific concentrations. For instance, one study reported cytotoxic activity in the range of 0.1 µg/mL to 200 µg/mL against selected cancer cells using the WST-1 assay .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Escherichia coli | Variable activity |
| Pseudomonas aeruginosa | Low to moderate activity |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of quinoline-based sulfonamides:
- Study on Anticancer Activity : A comprehensive evaluation showed that specific derivatives exhibited significant inhibition of cell proliferation in multiple cancer types. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the quinoline ring could enhance biological efficacy .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of related compounds, revealing effectiveness against multidrug-resistant strains. The results indicated a promising avenue for treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Quinoline vs.
- Oxadiazole Substitutions : The 5-methylisoxazole group in the target compound differs from the 3-isopropyl (EP 1 808 168 B1) or phenyl (Acta Cryst. E) substituents. Methyl groups may reduce steric hindrance, favoring target engagement .
- Linker Flexibility : The methylene linker in the target compound (vs. methoxy in Acta Cryst. E) could enhance conformational flexibility, influencing pharmacokinetics .
Table 2: Substituent Impact on Bioactivity
Mechanistic Insights :
- The sulfonamide group in the target compound and EP 1 808 168 B1 derivatives is critical for hydrogen bonding, a feature absent in non-sulfonamide analogs like those in .
- Fluorine substituents (e.g., in EP 1 808 168 B1) are known to enhance bioavailability and target affinity via electronegativity and metabolic resistance .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide?
- Methodology :
- Step 1 : Synthesize the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux in anhydrous acetonitrile or DMF .
- Step 2 : Introduce the quinoline-8-sulfonamide group by reacting the oxadiazole intermediate with quinoline-8-sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Step 3 : Purify the final product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or LC-MS .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm proton environments and connectivity .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying oxadiazole and sulfonamide conformations .
- Mass Spectrometry : High-resolution MS (HR-MS) to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Approach :
- DFT Calculations : Employ the B3LYP hybrid functional with a 6-31G(d,p) basis set to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and assess charge distribution .
- Reactivity Insights : Compare calculated dipole moments and Fukui indices with experimental data (e.g., reaction yields) to identify nucleophilic/electrophilic sites .
- Software : Gaussian or ORCA for simulations; visualize results with GaussView or VMD.
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
- Strategies :
- Validate Models : Re-examine basis sets (e.g., switch to def2-TZVP) or include solvent effects (PCM model) in DFT calculations .
- Experimental Cross-Check : Perform kinetic studies (e.g., time-resolved NMR) or use alternative characterization (e.g., DSC for thermal stability ).
- Collaborative Analysis : Combine molecular dynamics (MD) simulations with crystallographic data to assess conformational flexibility .
Q. What experimental design optimizes bioactivity studies (e.g., anticancer or antimicrobial assays)?
- Protocol :
- Cell-Based Assays : Use MTT or SRB assays with dose-response curves (0.1–100 µM) on cancer cell lines (e.g., MCF-7, HeLa) .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to exclude false positives.
- Mechanistic Studies : Perform flow cytometry (apoptosis) or ROS detection to probe mode of action .
Q. How to address challenges in crystallizing this compound for structural analysis?
- Solutions :
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane or methanol/water) for slow evaporation .
- Twinning/Disorder : Use SHELXL’s TWIN and PART commands to refine twinned crystals or disordered moieties .
- Low-Temperature Data Collection : Collect data at 100 K to improve diffraction quality .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Framework :
- Substituent Variation : Modify the oxadiazole’s methyl group or quinoline’s sulfonamide with electron-withdrawing/donating groups .
- Biological Testing : Correlate substituent effects with bioactivity (e.g., IC₅₀ values) using multivariate regression analysis .
- ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) for lead optimization.
Q. What methods ensure compound stability during storage and biological assays?
- Best Practices :
- Storage : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
- Buffer Compatibility : Pre-test solubility in assay buffers (e.g., PBS with 0.1% Tween-80) to avoid precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
